molecular formula C22H22O4 B2801659 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one CAS No. 610765-11-2

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Cat. No.: B2801659
CAS No.: 610765-11-2
M. Wt: 350.414
InChI Key: CYRHCDRVDOQIKC-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Various substituents can be introduced to the flavonoid core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the flavonoid core.

Scientific Research Applications

3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-methoxyphenyl)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-14(2)11-12-25-16-9-10-18-20(13-16)26-15(3)21(22(18)23)17-7-5-6-8-19(17)24-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRHCDRVDOQIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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